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Cambridge, MA – This guide provides a comprehensive analysis of the performance of MK-181

(also known as SRK-181 or linavonkibart), a selective inhibitor of latent transforming growth

factor-beta 1 (TGFβ1), in combination with other cancer therapies. The information is intended

for researchers, scientists, and drug development professionals, offering a detailed look at the

available clinical data, mechanism of action, and relevant experimental protocols.

Currently, the clinical development of MK-181 in combination therapies is predominantly

focused on its synergistic effects with immune checkpoint inhibitors, specifically anti-PD-1/PD-

L1 antibodies. Preclinical and clinical data strongly suggest that MK-181 can overcome primary

resistance to these immunotherapies. As of the latest available data, there is a lack of

published preclinical or clinical studies investigating the combination of MK-181 with traditional

chemotherapy or other targeted therapies. This guide will therefore focus on the well-

documented combination of MK-181 with the anti-PD-1 antibody pembrolizumab.

Mechanism of Action: Overcoming Immunotherapy
Resistance
MK-181 is a fully human IgG4 monoclonal antibody that selectively targets and inhibits the

activation of latent TGFβ1.[1][2] TGFβ1 is a key cytokine that promotes an immunosuppressive

tumor microenvironment, thereby hindering the efficacy of anti-PD-1/PD-L1 therapies.[1][2] By

neutralizing TGFβ1, MK-181 is believed to "reprogram" the tumor microenvironment, making it

more susceptible to immune attack.
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The proposed mechanism involves several key steps:

Inhibition of TGFβ1 Activation: MK-181 binds to the latent form of TGFβ1, preventing its

conversion to the active, immunosuppressive form.[1][2]

Enhanced T-Cell Infiltration: By reducing the immunosuppressive signals from TGFβ1, MK-

181 facilitates the infiltration of cytotoxic CD8+ T-cells into the tumor.[1][3]

Modulation of Myeloid Cells: The combination therapy has been shown to decrease the

levels of circulating myeloid-derived suppressor cells (MDSCs), which are known to dampen

anti-tumor immune responses.[1]

Creation of a Pro-inflammatory Microenvironment: The overall effect is a shift from an

immunosuppressive to a pro-inflammatory tumor microenvironment, which is more

conducive to the anti-tumor activity of checkpoint inhibitors.[1]

This synergistic action aims to convert tumors that are resistant to anti-PD-1/PD-L1 therapy into

responsive ones.

Clinical Performance: The DRAGON Trial
The primary source of clinical data for MK-181 in combination therapy is the Phase 1 DRAGON

trial (NCT04291079).[1][2] This open-label study is evaluating the safety and efficacy of MK-

181, both as a monotherapy and in combination with pembrolizumab, in patients with locally

advanced or metastatic solid tumors that are resistant to prior anti-PD-1/PD-L1 therapy.[1][2]

Efficacy in Combination with Pembrolizumab
The following table summarizes the objective response rates (ORR) observed in the expansion

part (Part B) of the DRAGON trial, where patients received MK-181 in combination with

pembrolizumab. The data is presented for various tumor types as of the January 12, 2024 data

cutoff.
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Tumor Type
Number of Efficacy
Evaluable Patients

Objective Response Rate
(ORR)

Clear Cell Renal Cell

Carcinoma (ccRCC)
30 20%

Head and Neck Squamous

Cell Carcinoma (HNSCC)
6 33.3%

Melanoma (MEL) 10 20%

Urothelial Carcinoma (UC) 11 9.1%

Non-Small Cell Lung Cancer

(NSCLC)
11 0%

Data sourced from the Phase 1 DRAGON study updated results.[1][2]

In an earlier data cut-off (August 29, 2023) focusing on a heavily pretreated clear cell renal cell

carcinoma (ccRCC) population, the combination of SRK-181 and pembrolizumab demonstrated

a confirmed partial response in 6 out of 28 evaluable patients, with tumor reductions ranging

from 33% to 93%.[4] Ten patients achieved stable disease, resulting in a disease control rate of

57% and an objective response rate (ORR) of 21.4%.[4]

Safety and Tolerability
The combination of MK-181 with pembrolizumab has been generally well-tolerated in the

DRAGON trial.[1][2] The recommended dose for MK-181 in the combination setting is 1500mg

administered every three weeks.[1][2]

The most common treatment-related adverse events (TRAEs) of any grade (≥10%) were:

Rash (23.6%)[1]

Pruritus (20.8%)[1]

Fatigue (19.4%)[1]

Diarrhea (12.5%)[1]
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Grade 3 TRAEs (≥5%) primarily consisted of rash (8.3%).[1] Only one Grade 4 TRAE

(dermatitis exfoliative generalised) was reported, and there were no Grade 5 (fatal) TRAEs.[1]

No dose-limiting toxicities were observed.[4]

Experimental Protocols
Preclinical Studies
Detailed, step-by-step protocols for the preclinical evaluation of MK-181 combinations are not

publicly available. However, published research indicates that the preclinical assessments

involved the use of a murine surrogate of SRK-181 (SRK-181-mIgG1) in syngeneic mouse

tumor models that are resistant to anti-PD-1 therapy.[5][6] These models included bladder,

melanoma, and breast cancers.[6] The studies aimed to evaluate the ability of SRK-181-mIgG1

in combination with an anti-PD-1 antibody to inhibit tumor growth and improve survival.[5][6]

Key endpoints likely included tumor volume measurements, survival analysis, and

immunophenotyping of the tumor microenvironment to assess changes in immune cell

populations.

DRAGON Clinical Trial (NCT04291079)
The DRAGON trial is a multi-center, open-label, Phase 1 study with dose escalation and dose

expansion phases.[1][2]

Part A (Dose Escalation): This part of the study was designed to determine the maximum

tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of MK-181 as both a

monotherapy and in combination with an anti-PD-(L)1 agent.[6]

Part B (Dose Expansion): In this phase, patients with specific types of solid tumors who have

shown primary resistance to prior anti-PD-1/PD-L1 therapy are enrolled into different cohorts.

[1][2] Patients receive MK-181 at the RP2D in combination with pembrolizumab.[1][2]

Key Inclusion Criteria: Patients enrolled in the combination cohorts must have locally

advanced or metastatic solid tumors and have had a best response of stable disease or

progressive disease to prior anti-PD-(L)1 monotherapy.[1][2]

Endpoints: The primary endpoints are safety and tolerability.[4] Secondary endpoints include

efficacy measures such as Objective Response Rate (ORR), Duration of Response (DoR),

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.asco.org/abstracts-presentations/ABSTRACT451890
https://www.asco.org/abstracts-presentations/ABSTRACT451890
https://www.targetedonc.com/view/srk-181-pembro-combination-shows-promise-in-ccrcc
https://pmc.ncbi.nlm.nih.gov/articles/PMC8135237/
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.TPS3146
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.TPS3146
https://pmc.ncbi.nlm.nih.gov/articles/PMC8135237/
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.TPS3146
https://www.asco.org/abstracts-presentations/ABSTRACT451890
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.2507
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.TPS3146
https://www.asco.org/abstracts-presentations/ABSTRACT451890
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.2507
https://www.asco.org/abstracts-presentations/ABSTRACT451890
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.2507
https://www.asco.org/abstracts-presentations/ABSTRACT451890
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.2507
https://www.targetedonc.com/view/srk-181-pembro-combination-shows-promise-in-ccrcc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and Progression-Free Survival (PFS), assessed according to RECIST 1.1 criteria.[1][2]

Pharmacokinetic and pharmacodynamic (biomarker) analyses are also conducted.[1]

Visualizing the Pathway and Workflow
To further elucidate the mechanisms and experimental design, the following diagrams are

provided.
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Caption: Synergistic mechanism of MK-181 and anti-PD-1 therapy.
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Caption: High-level workflow of the DRAGON Phase 1 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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